molecular formula C15H15N3O2 B5911353 N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide

N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide

Cat. No.: B5911353
M. Wt: 269.30 g/mol
InChI Key: ZQPCJQGUVLQXNU-YVLHZVERSA-N
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Description

N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide is a complex organic compound with a molecular formula of C15H15N3O This compound is characterized by the presence of an amine group, a hydroxyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide typically involves the condensation reaction between 3-aminophenylacetaldehyde and 4-hydroxybenzamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is usually heated to accelerate the reaction rate and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-1-(3-aminophenyl)ethylideneamino]benzamide
  • **N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-ethylbenzamide
  • **N-[(Z)-1-(3-aminophenyl)ethylideneamino]-2,4,6-trichloroaniline

Uniqueness

N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide is unique due to the presence of both hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(12-3-2-4-13(16)9-12)17-18-15(20)11-5-7-14(19)8-6-11/h2-9,19H,16H2,1H3,(H,18,20)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCJQGUVLQXNU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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